molecular formula C8H9N5 B8302389 5-methyl-2-(1H-tetrazol-5-yl)aniline CAS No. 54013-19-3

5-methyl-2-(1H-tetrazol-5-yl)aniline

Cat. No.: B8302389
CAS No.: 54013-19-3
M. Wt: 175.19 g/mol
InChI Key: RRIXKCUWIAEILY-UHFFFAOYSA-N
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Description

5-Methyl-2-(1H-tetrazol-5-yl)aniline is a substituted aniline derivative featuring a methyl group at the 5-position of the benzene ring and a tetrazole moiety at the 2-position. The tetrazole group (C₁H₁N₄) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications.

Properties

CAS No.

54013-19-3

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-methyl-2-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C8H9N5/c1-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13)

InChI Key

RRIXKCUWIAEILY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNN=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 5-methyl-2-(1H-tetrazol-5-yl)aniline and its analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2 (tetrazole), 5 (CH₃) C₈H₉N₅ 175.19 Methyl enhances lipophilicity; tetrazole provides H-bonding capacity .
5-Chloro-2-(1H-tetrazol-5-yl)aniline 2 (tetrazole), 5 (Cl) C₇H₆ClN₅ 195.61 Chloro substituent increases electron-withdrawing effects and polarity .
4-(1H-Tetrazol-5-yl)aniline 4 (tetrazole) C₇H₇N₅ 173.17 Para-substitution alters dipole moment; reduced steric hindrance .
2-(1H-Pyrazol-5-yl)aniline 2 (pyrazole) C₉H₉N₃ 159.19 Pyrazole (N₂-containing ring) reduces acidity vs. tetrazole .
2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline 5 (triazole), 2 (Cl) C₁₁H₁₂ClN₅ 249.70 Triazole introduces additional nitrogen; chloro enhances reactivity .

Market and Industrial Relevance

  • 4-(1H-Tetrazol-5-yl)aniline dominates pharmaceutical applications, with projected global market growth at 6.2% CAGR (2025–2030) due to its role in synthesizing antihypertensive agents .
  • 5-Chloro-2-(1H-tetrazol-5-yl)aniline is niche, primarily used in agrochemicals for its higher stability in oxidative environments .
  • Pyrazole/Triazole Derivatives (e.g., 2-(1H-Pyrazol-5-yl)aniline) are emerging in anticancer research, leveraging nitrogen-rich heterocycles for DNA interaction .

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